molecular formula C7H12ClNO2 B3043221 cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride CAS No. 795309-09-0

cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride

Cat. No.: B3043221
CAS No.: 795309-09-0
M. Wt: 177.63 g/mol
InChI Key: HZJHDHWPTTVQSN-IBTYICNHSA-N
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Description

Cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H11NO2·HCl It is a derivative of cyclohexene, featuring an amino group and a carboxylic acid group on the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amino and carboxylic acid groups.

    Carboxylation: The carboxylic acid group is introduced through oxidation reactions, often involving reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation and oxidation processes, ensuring high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Nitro-cyclohexene derivatives.

    Reduction: Cyclohexanol, cyclohexanone.

    Substitution: Halogenated cyclohexene derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Protein Modification: Used in studies involving protein modification and labeling.

Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Therapeutic Agents: Explored for its potential therapeutic properties in treating certain medical conditions.

Industry:

    Polymer Production: Used in the production of specialty polymers and resins.

    Material Science:

Mechanism of Action

The mechanism of action of cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Uniqueness:

    Hydrochloride Group: The presence of the hydrochloride group in cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride enhances its solubility in water, making it more suitable for aqueous reactions and biological studies.

    Structural Properties: The cis-configuration and the specific placement of the amino and carboxylic acid groups confer unique reactivity and binding properties compared to its analogs.

Properties

IUPAC Name

(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJHDHWPTTVQSN-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57266-56-5
Record name cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride
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